Irl-1620 -

Irl-1620

Catalog Number: EVT-8044160
CAS Number:
Molecular Formula: C86H117N17O27
Molecular Weight: 1820.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Irl-1620 is derived from the endogenous peptide endothelin-1, which plays a significant role in vasoconstriction and other cellular processes. Its classification as an agonist for the endothelin B receptor indicates that it mimics the action of natural ligands, leading to receptor activation and subsequent biological effects. The compound has been studied extensively for its therapeutic potential in conditions such as cerebral ischemia and neurodegenerative diseases .

Synthesis Analysis

The synthesis of Irl-1620 involves several steps to ensure high purity and yield. A commonly referenced method includes the use of solid-phase peptide synthesis techniques. The process typically follows these key steps:

  1. Preparation of Resin: A suitable resin is chosen to anchor the first amino acid.
  2. Sequential Coupling: Amino acids are sequentially added to the growing peptide chain through coupling reactions, facilitated by activating agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate).
  3. Cleavage from Resin: Once the desired peptide sequence is achieved, it is cleaved from the resin using a mixture of trifluoroacetic acid and scavengers.
  4. Purification: The crude product undergoes high-performance liquid chromatography (HPLC) to isolate Irl-1620 from other by-products.

This synthesis method has been reported to yield Irl-1620 effectively, with a focus on maintaining structural integrity for biological activity .

Molecular Structure Analysis

Irl-1620's molecular structure consists of 14 amino acids, characterized by specific substitutions that enhance its selectivity for the endothelin B receptor. Key structural features include:

  • Peptide Backbone: Composed of standard amino acids linked by peptide bonds.
  • Substitutions: The incorporation of glutamic acid at position 9 and alanine at positions 11 and 15 contributes to its specificity and potency.
  • Molecular Weight: Approximately 1,600 Daltons.

The three-dimensional conformation of Irl-1620 is crucial for its interaction with the endothelin B receptor, allowing for effective binding and activation .

Chemical Reactions Analysis

Irl-1620 participates in various chemical reactions primarily through its interaction with the endothelin B receptor. Upon binding, it triggers a cascade of intracellular signaling pathways, including:

  1. Activation of G Proteins: Binding to the receptor activates G proteins, which then influence downstream signaling pathways.
  2. Phosphorylation Events: The activation leads to phosphorylation of key proteins such as Akt, enhancing cell survival mechanisms and reducing apoptosis.
  3. Calcium Mobilization: The interaction can also result in increased intracellular calcium levels, contributing to various cellular responses.

These reactions are essential for understanding how Irl-1620 exerts its neuroprotective effects in experimental models .

Mechanism of Action

Irl-1620's mechanism of action primarily involves its role as an agonist at the endothelin B receptor. Upon binding:

  1. Receptor Activation: Irl-1620 activates the endothelin B receptor, leading to conformational changes that initiate intracellular signaling.
  2. Phosphoinositide Pathway: This activation triggers phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which further propagate signaling cascades.
  3. Survival Signaling: Enhanced phosphorylation of Akt leads to increased expression of anti-apoptotic proteins like Bcl-2 while decreasing pro-apoptotic factors such as Bax.

This mechanism is particularly relevant in contexts such as cerebral ischemia, where Irl-1620 has been shown to mitigate neuronal damage by promoting cell survival .

Physical and Chemical Properties Analysis

Irl-1620 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents like dimethyl sulfoxide (DMSO), facilitating its use in biological assays.
  • Stability: The compound remains stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for peptides.

These properties are crucial for optimizing experimental conditions when utilizing Irl-1620 in research settings .

Applications

Irl-1620 has several significant applications in scientific research:

  1. Neuroprotection Studies: Its ability to protect neurons from ischemic damage makes it valuable in studies related to stroke and neurodegenerative diseases.
  2. Vascular Research: As an endothelin B receptor agonist, it aids in understanding vascular biology and potential therapeutic interventions for cardiovascular diseases.
  3. Drug Development: Insights gained from studying Irl-1620 contribute to the development of new drugs targeting similar pathways involved in cell survival and apoptosis.
Structural and Functional Characterization of IRL-1620

Molecular Design Rationale for ETB Receptor Selectivity

IRL-1620 (Suc-[Glu9,Ala11,15]-endothelin-1(8-21)) is a truncated peptide agonist engineered for optimal selectivity toward endothelin B (ETB) receptors. Its design leverages strategic modifications to the native endothelin-1 (ET-1) structure:

  • C-Terminal Truncation (Residues 8–21): Retains the receptor-interacting core while eliminating N-terminal residues involved in non-specific ETA binding [6] [9].
  • Alanine Substitutions: Replacement of Cys11 and Cys15 with Ala prevents disulfide bond formation, abolishing ETA activation while preserving ETB conformation [6].
  • Succinylation: N-terminal succinic acid (Suc) modification enhances metabolic stability and membrane permeability [9].

This targeted optimization achieves a 16 pM Ki at ETB receptors versus 1.9 µM Ki at ETA, yielding a selectivity ratio >120,000-fold [6] [9]. The linear structure further avoids steric clashes with ETB's deeper ligand-binding pocket, a key insight validated by cryo-EM studies [8].

Table 1: Key Structural Modifications in IRL-1620

Structural ElementModificationFunctional Consequence
N-terminus (Asp8)SuccinylationEnhanced stability and membrane permeability
Cysteine residues (11,15)Ala11, Ala15 substitutionsPrevents disulfide bonding; abrogates ETA affinity
Core sequenceRetention of ET-1 residues 8–21Maintains ETB binding efficacy

Receptor Binding Specificity: Comparative Analysis of ETA vs. ETB Affinity

IRL-1620 exhibits species-independent high-affinity binding to ETB receptors but shows divergent kinetic profiles:

  • Affinity & Selectivity: Competitive binding assays reveal Kd values of 16 pM for human ETB receptors versus 1.9 µM for ETA. Sarafotoxin S6c and ET-3 displace IRL-1620 with similar potency (IC50 = 0.1–2.5 nM), while ETA-selective antagonists (e.g., BQ-123) show no effect at concentrations ≤1 µM [3] [6] [9].
  • Binding Kinetics: In dog and human tissues, binding is rapid and reversible (t1/2 dissociation <5 min). In rat tissues, however, it is irreversible due to altered receptor internalization [3].
  • Structural Basis: Cryo-EM structures (PDB: 8HBD) demonstrate IRL-1620 engages ETB through:
  • Hydrophobic interactions between Phe14 and ETB's transmembrane helix 6 (TM6).
  • Ionic bonds involving Glu9 and Lys182 of the receptor [8].ETA receptors lack this complementary binding pocket, explaining selectivity.

Table 2: Binding Affinity of IRL-1620 Across Species

Tissue SourceKd (pM)Bmax (pmol/mg protein)
Rat cerebellum69.13.2
Human lung71.91.85
Cloned human ETB11562.3

Structural Determinants of Neurovascular Activity

The peptide’s bioactivity relies on discrete motifs that drive neuroprotection and vasoregulation:

  • Vascular Effects:
  • Endothelial ETB Activation: Triggers NO and prostacyclin release, causing transient vasodilation. In rabbits, IRL-1620 induces biphasic hypotension (initial drop: ETB-dependent; secondary phase: prostacyclin-mediated) [5] [10].
  • Cerebral Blood Flow (CBF): Post-ischemic intravenous IRL-1620 (5 µg/kg) restores CBF by +47.7% in rats versus vehicle-treated controls, mitigating infarct expansion [10].
  • Neuroregeneration:
  • Angiogenesis: Upregulates vascular endothelial growth factor (VEGF) by 2.5-fold in Aβ-treated rats, promoting vascular recovery [7] [10].
  • Neurogenesis: Stimulates neuronal progenitor differentiation via ETB-mediated nerve growth factor (NGF) synthesis. In stroke models, this reduces infarct volume by 41.4 mm³ versus controls (115.4 mm³) [7] [10].
  • Key Residues:
  • Asp8-Glu9 cluster anchors to ETB's extracellular loop 2.
  • Phe14 and Leu17 form van der Waals contacts with TM3 and TM7, stabilizing active receptor conformation [8].

Table 3: Functional Outcomes Linked to Structural Motifs

Structural MotifBiological FunctionValidated Outcome
Glu9ETB specificity120,000-fold selectivity over ETA
Phe14Receptor activation↑ CBF by 47.7% post-ischemia
Ala11,15Metabolic stabilitySustained VEGF/NGF upregulation (7 days)

Properties

Product Name

Irl-1620

IUPAC Name

(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(3-carboxypropanoylamino)propanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C86H117N17O27

Molecular Weight

1820.9 g/mol

InChI

InChI=1S/C86H117N17O27/c1-11-44(7)71(84(127)100-63(86(129)130)35-50-39-88-54-21-17-16-20-53(50)54)103-85(128)72(45(8)12-2)102-82(125)62(38-69(114)115)98-78(121)57(32-42(3)4)96-80(123)60(36-51-40-87-41-89-51)95-73(116)46(9)91-77(120)58(33-48-18-14-13-15-19-48)97-79(122)59(34-49-22-24-52(104)25-23-49)99-83(126)70(43(5)6)101-74(117)47(10)90-75(118)55(26-29-65(106)107)93-76(119)56(27-30-66(108)109)94-81(124)61(37-68(112)113)92-64(105)28-31-67(110)111/h13-25,39-47,55-63,70-72,88,104H,11-12,26-38H2,1-10H3,(H,87,89)(H,90,118)(H,91,120)(H,92,105)(H,93,119)(H,94,124)(H,95,116)(H,96,123)(H,97,122)(H,98,121)(H,99,126)(H,100,127)(H,101,117)(H,102,125)(H,103,128)(H,106,107)(H,108,109)(H,110,111)(H,112,113)(H,114,115)(H,129,130)/t44-,45-,46-,47-,55-,56-,57-,58-,59-,60-,61-,62-,63-,70-,71-,72-/m0/s1

InChI Key

DXPHNGAMYPPTBJ-TZMIJSMNSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCC(=O)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.